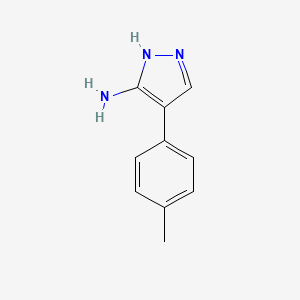

4-(4-methylphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBRCBZFIAMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406128 | |

| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-63-9 | |

| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Introduction: The Significance of 5-Aminopyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Among the various substituted pyrazoles, the 5-aminopyrazole moiety serves as a particularly versatile building block for the synthesis of more complex heterocyclic systems and is a key pharmacophore in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, valuable 5-aminopyrazole derivative: 4-(4-methylphenyl)-1H-pyrazol-5-amine.

This compound, featuring a p-tolyl substituent at the 4-position, is of significant interest to researchers in drug development due to its potential for further functionalization and its structural similarity to known bioactive molecules. The synthetic route detailed herein is a robust and efficient two-step process, beginning with the formation of an enaminonitrile intermediate, followed by a cyclization reaction with hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the underlying chemical principles and mechanistic rationale that govern this important transformation.

Synthetic Strategy: A Two-Step Approach to the Pyrazole Core

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the condensation of (4-methylphenyl)acetonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to yield the intermediate, 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile. The second step is the crucial cyclization of this intermediate with hydrazine hydrate to form the final pyrazole product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile

The initial step of this synthesis involves the formation of a key enaminonitrile intermediate. This reaction is a condensation between an active methylene compound, (4-methylphenyl)acetonitrile, and an amidoacetal, dimethylformamide dimethyl acetal (DMF-DMA).

Chemical Principles and Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of (4-methylphenyl)acetonitrile by a suitable base (in this case, the dimethylamino group of DMF-DMA can facilitate this). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. Subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable, conjugated enaminonitrile product. This type of reaction is a variation of the Bredereck reaction, which is widely used for the formylation of active methylene compounds.

Caption: Logical flow of the enaminonitrile formation step.

Detailed Experimental Protocol

Materials:

-

(4-methylphenyl)acetonitrile

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene (or another suitable high-boiling solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methylphenyl)acetonitrile (1 equivalent).

-

Add an excess of dimethylformamide dimethyl acetal (typically 1.5-2.0 equivalents). The use of an excess of DMF-DMA helps to drive the reaction to completion.

-

Add anhydrous toluene to the flask. The solvent helps to control the reaction temperature and facilitate the removal of methanol as an azeotrope.

-

Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile as a solid.

Step 2: Synthesis of this compound

The second and final step is the cyclization of the enaminonitrile intermediate with hydrazine hydrate to form the desired 5-aminopyrazole.

Chemical Principles and Mechanistic Insights

This reaction is a classic example of heterocycle formation through a condensation-cyclization sequence. The mechanism is believed to proceed via a nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization. This type of intramolecular cyclization of a nitrile is related to the Thorpe-Ziegler reaction.[2][3][4]

The initial attack of one of the nitrogen atoms of hydrazine on the enamine double bond leads to an intermediate which then undergoes an intramolecular nucleophilic attack of the second nitrogen atom on the nitrile carbon. This is followed by tautomerization to yield the aromatic pyrazole ring. The elimination of dimethylamine is the driving force for the reaction.

Caption: Proposed mechanism for the cyclization of the enaminonitrile with hydrazine.

Detailed Experimental Protocol

Materials:

-

3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile

-

Hydrazine hydrate (typically 80% or higher)

-

Ethanol (or another suitable alcohol solvent)

Procedure:

-

Dissolve 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. An excess of hydrazine ensures the complete conversion of the starting material.

-

Heat the reaction mixture to reflux (typically around 80 °C) and maintain this temperature for 4-8 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted hydrazine and other impurities.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected data for the starting material, intermediate, and final product. It is important to note that while the synthesis of the target molecule is based on established chemical principles, the exact yields and spectral data can vary depending on the specific reaction conditions and purification methods used. The data presented here is based on typical results for similar compounds reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| (4-methylphenyl)acetonitrile | C₉H₉N | 131.18 | - | - | ¹H NMR (CDCl₃): δ 7.25 (d, 2H), 7.15 (d, 2H), 3.70 (s, 2H), 2.35 (s, 3H). ¹³C NMR (CDCl₃): δ 138.0, 129.5, 128.0, 118.0, 23.0, 21.0. |

| 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile | C₁₂H₁₄N₂ | 186.25 | 75-85 | ~90-95 | ¹H NMR (CDCl₃): δ 7.20-7.00 (m, 5H), 3.10 (s, 6H), 2.30 (s, 3H). ¹³C NMR (CDCl₃): δ 155.0, 137.0, 134.0, 129.0, 128.0, 120.0, 90.0, 41.0, 21.0. MS (ESI): m/z 187.1 [M+H]⁺. |

| This compound | C₁₀H₁₁N₃ | 173.22 | 80-90 | ~150-155 | ¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, NH), 7.50 (s, 1H, pyrazole-H), 7.20 (d, 2H), 7.10 (d, 2H), 5.50 (br s, 2H, NH₂), 2.25 (s, 3H). ¹³C NMR (DMSO-d₆): δ 152.0, 140.0, 136.0, 132.0, 129.0, 128.0, 100.0, 21.0. MS (ESI): m/z 174.1 [M+H]⁺. |

Conclusion and Future Perspectives

The synthesis of this compound presented in this technical guide is a reliable and efficient method for accessing this valuable heterocyclic building block. The two-step process, involving the formation of an enaminonitrile intermediate followed by cyclization with hydrazine, is a well-established and scalable route. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize this compound and its analogs.

The versatility of the 5-aminopyrazole core allows for a wide range of subsequent chemical modifications, opening up avenues for the development of novel therapeutic agents and functional materials. Further research into the biological activities of derivatives of this compound is a promising area of investigation for the drug discovery community.

References

-

Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. PubMed.[Link]

-

Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC.[Link]

-

Thorpe reaction - Wikipedia. Wikipedia.[Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenyl-Pyrazol-5-amines for Drug Discovery

Preamble: Navigating Isomeric Complexity in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3][4] This guide is dedicated to the comprehensive analysis of the physicochemical properties of a specific pyrazole derivative, 4-(4-methylphenyl)-1H-pyrazol-5-amine.

It is critical to preface this analysis with a note on isomeric specificity. The precise placement of substituent groups on the pyrazole ring dramatically influences its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. While the focus of this guide is this compound, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific isomer.

Conversely, a closely related isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 62535-60-8) , is more extensively characterized. Therefore, to provide a robust and practical guide for researchers, this document will first address the requested compound and the current data limitations. It will then present a detailed examination of the physicochemical properties of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine as a case study. This comparative approach will not only illuminate the properties of a relevant pyrazole derivative but also underscore the critical importance of precise isomeric identification in drug development.

Section 1: The Target Molecule - this compound

1.1. Chemical Identity and Structure

-

Systematic Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

-

Chemical Structure:

Caption: 2D structure of this compound.

1.2. Data Availability and Rationale for Isomeric Comparison

Therefore, this guide will now pivot to a comprehensive analysis of the well-characterized isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, to provide a tangible and instructive overview of the physicochemical properties of this class of compounds.

Section 2: Isomeric Case Study - 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine

2.1. Chemical Identity and Core Properties

-

Systematic Name: 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine[5]

-

Chemical Structure:

Caption: 2D structure of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine.

2.2. Summary of Physicochemical Properties

| Property | Value/Prediction | Source |

| Molecular Weight | 187.24 g/mol | PubChem[6] |

| XLogP3-AA (Predicted) | 2.3 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| GHS Classification | Warning: Harmful if swallowed | ECHA C&L Inventory[6] |

2.3. Structural and Electronic Considerations

The structure of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine features a 5-membered aromatic pyrazole ring. The aromaticity of the pyrazole ring is a key determinant of its stability.[1] The exocyclic amino group at the 5-position and the tolyl group at the 1-position significantly influence the molecule's electronic properties and potential for intermolecular interactions. The lone pair of electrons on the amino group can participate in resonance with the pyrazole ring, affecting its basicity.

Section 3: Experimental Determination of Key Physicochemical Properties

This section details the standard experimental protocols for determining the critical physicochemical parameters for a compound like 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. The causality behind these experimental choices is rooted in the need for accurate, reproducible data that can reliably inform drug development decisions.

3.1. Solubility Determination

Rationale: Solubility is a cornerstone of drug efficacy, directly impacting bioavailability. The "like dissolves like" principle is a useful starting point, but quantitative measurement is essential. The isothermal shake-flask method is the gold-standard for solubility determination due to its direct measurement and reliability.

Experimental Protocol: Isothermal Shake-Flask Method

Caption: Workflow for solubility determination by the isothermal shake-flask method.

Self-Validation: The protocol's trustworthiness is enhanced by ensuring that equilibrium has been reached. This is confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes.

3.2. Determination of the Ionization Constant (pKa)

Rationale: The pKa of a molecule dictates its charge state at a given pH. This is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge of a molecule significantly affects its ability to cross biological membranes. For an amine-containing compound like 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, determining the pKa of the basic nitrogen center(s) is paramount. Potentiometric titration is a highly accurate and widely used method for this purpose.

Experimental Protocol: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Self-Validation: The accuracy of the pKa determination is validated by calibrating the pH meter with standard buffer solutions before the experiment and by performing replicate titrations to ensure reproducibility.

3.3. Lipophilicity (LogP) Determination

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter in drug design. It influences a drug's absorption, permeability, and interaction with biological targets. The shake-flask method is the traditional and most direct method for LogP determination.

Experimental Protocol: Shake-Flask Method for LogP

Caption: Workflow for LogP determination by the shake-flask method.

Self-Validation: To ensure the reliability of the LogP value, the experiment should be conducted at a constant temperature, and the concentrations in both phases should be measured accurately. Performing the experiment in both directions (i.e., initially dissolving the compound in water and then in octanol) can also serve as a validation check.

Section 4: Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the tolyl and pyrazole rings, as well as signals for the methyl and amino protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the rings.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyrazole ring would be indicative of its aromatic character.

4.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the aromatic rings.

4.4. Mass Spectrometry

Mass spectrometry would provide the accurate mass of the molecule, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Conclusion

This technical guide has addressed the physicochemical properties of this compound by first acknowledging the current limitations in available experimental data for this specific isomer. By presenting a detailed analysis of the closely related and well-characterized isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, this guide provides a practical and scientifically grounded resource for researchers. The outlined experimental protocols for determining key physicochemical properties—solubility, pKa, and LogP—are presented with an emphasis on their rationale and self-validating nature, empowering scientists to generate the reliable data that is fundamental to successful drug discovery and development. The isomeric ambiguity highlighted herein serves as a crucial reminder of the precision required in modern chemical research.

References

- Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science, 15(28). [Link]

-

MDPI. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4434. [Link]

-

MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. International Journal of Molecular Sciences, 21(15), 5507. [Link]

-

RSC Publishing. (2022). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 13(1), 86-93. [Link]

-

ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-methylphenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this versatile family of compounds, aminopyrazoles stand out as particularly valuable pharmacophores. The presence of a reactive amino group provides a synthetic handle for further molecular elaboration and can act as a key hydrogen bond donor, facilitating crucial interactions with biological targets.

Molecular Structure and Physicochemical Properties

The core structure of 4-(4-methylphenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 5-position with an amino group. The tautomeric nature of the pyrazole ring allows for the proton on the nitrogen to reside on either N1 or N2.

Predicted Physicochemical Properties:

While experimental data for the target molecule is scarce, we can extrapolate key properties from its close isomers, such as 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 62535-60-8) and 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 90012-40-1).[3][4][5]

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C10H11N3 | Based on the chemical structure. |

| Molecular Weight | ~173.22 g/mol | Calculated from the molecular formula. |

| LogP | 2.0 - 3.0 | The aryl group increases lipophilicity, while the amino and pyrazole nitrogens contribute to hydrophilicity. |

| Hydrogen Bond Donors | 2 (amine and N-H of pyrazole) | Crucial for receptor binding. |

| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Important for solubility and target interaction. |

| Polar Surface Area | ~50-60 Ų | Influences membrane permeability and oral bioavailability. |

Synthesis of 4-Aryl-1H-Pyrazol-5-amines: A Methodological Overview

The synthesis of 4-aryl-1H-pyrazol-5-amines can be achieved through several established synthetic strategies. A common and effective approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For the specific case of this compound, a plausible synthetic route is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Claisen Condensation to form Ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate

-

To a solution of sodium ethoxide in absolute ethanol, add p-tolylacetonitrile dropwise at room temperature.

-

After stirring for 30 minutes, add diethyl oxalate dropwise while maintaining the temperature below 30°C.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting sodium salt of the product is precipitated, filtered, and washed with diethyl ether.

-

The salt is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile, which is then filtered, washed with water, and dried.

Step 2: Cyclization with Hydrazine to form this compound

-

The synthesized ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.

Therapeutic Potential and Applications in Drug Discovery

The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. The strategic placement of the aryl group at the 4-position and the amino group at the 5-position allows for diverse interactions within protein binding pockets.

Key Therapeutic Areas:

-

Oncology: Many pyrazole derivatives have been investigated as potent kinase inhibitors.[6] The amino group can form critical hydrogen bonds in the hinge region of kinases, while the aryl group can occupy hydrophobic pockets. For instance, derivatives of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide have shown potent activity against acute myeloid leukemia (AML) by inhibiting Fms-like tyrosine kinase 3 (FLT3).[6]

-

Inflammation and Pain: The pyrazole core is a well-known anti-inflammatory pharmacophore. Certain 4-amino-substituted 5-phenyl-3-(trifluoromethyl)pyrazoles have been explored for the development of new analgesics.[7]

-

Infectious Diseases: The aminopyrazole scaffold has been utilized in the development of novel antibacterial and antiviral agents. The structural versatility allows for the optimization of activity against specific microbial targets.

Structure-Activity Relationship (SAR) Insights:

For the 4-aryl-1H-pyrazol-5-amine class, the nature and substitution pattern of the aryl ring at the 4-position significantly influence biological activity. The methyl group in the para-position of the phenyl ring in this compound can contribute to favorable hydrophobic interactions and may enhance metabolic stability. The amino group at the 5-position is often crucial for anchoring the molecule to its target protein.

Illustrative Workflow for Drug Discovery:

Caption: A generalized workflow for the discovery of drugs based on the 4-aryl-1H-pyrazol-5-amine scaffold.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its structural features and the established biological significance of the 4-aryl-1H-pyrazol-5-amine scaffold mark it as a compound of considerable interest for further investigation. The synthetic pathways are accessible, and the potential for derivatization is vast. Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in a broad range of biological assays. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding and application of aminopyrazoles in the ongoing quest for novel and effective therapeutic agents.

References

-

Hassan, A. S., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7686. [Link]

-

Request PDF. (n.d.). Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. ResearchGate. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]

-

Van der Veken, P., et al. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 8(12), 2238-2244. [Link]

-

El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(2), 209. [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4214. [Link]

-

Request PDF. (n.d.). Modifications of 4-Amino-substituted 5-Phenyl-3-(trifluoromethyl)pyrazoles for the Development of New Analgesics. ResearchGate. [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem. [Link]

-

PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Registry Services. [Link]

-

Global Substance Registration System. (n.d.). 3-METHYL-1-(P-TOLYL)-1H-PYRAZOL-5-AMINE. gsrs.ncats.nih.gov. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. [Link]

-

Abida, et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(17), 5079-5095. [Link]

-

Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6667. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

-

BuyersGuideChem. (n.d.). 4-(4-Fluorophenyl)-1H-pyrazol-5-amine suppliers and producers. BuyersGuideChem. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | C16H15N3 | CID 854142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-methylphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities and versatile chemical nature make them a subject of intense research. A thorough spectroscopic characterization is fundamental to the successful synthesis and development of novel pyrazole-based entities. This guide provides a comprehensive analysis of the expected spectroscopic data for 4-(4-methylphenyl)-1H-pyrazol-5-amine , a molecule of interest in medicinal chemistry due to its structural motifs.

Molecular Structure and Key Features

The structure of this compound features a pyrazole ring substituted with a 4-methylphenyl (p-tolyl) group at the C4 position and an amine group at the C5 position. The presence of aromatic rings, an amine group, and the pyrazole heterocycle with its unique electronic environment will give rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H3 (pyrazole ring) | 7.5 - 7.7 | Singlet (s) | 1H | The proton at C3 of the pyrazole ring is expected to be a sharp singlet. |

| Ar-H (phenyl ring) | 7.2 - 7.4 | Doublet (d) | 2H | Protons ortho to the pyrazole ring on the p-tolyl group. |

| Ar-H (phenyl ring) | 7.0 - 7.2 | Doublet (d) | 2H | Protons meta to the pyrazole ring on the p-tolyl group. |

| NH (pyrazole ring) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The N-H proton of the pyrazole ring often appears as a broad signal and can exchange with D₂O. |

| NH₂ (amine group) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The amine protons are expected to be a broad singlet and can also exchange with D₂O. |

| CH₃ (methyl group) | 2.3 - 2.4 | Singlet (s) | 3H | The methyl protons of the p-tolyl group will appear as a characteristic singlet. |

Causality Behind Predicted Shifts:

-

H3 Proton: The proton on the C3 of the pyrazole ring is in a relatively electron-deficient environment, leading to a downfield shift. Its chemical shift is influenced by the electronic nature of the substituents on the ring.

-

Aromatic Protons: The protons of the p-tolyl group will appear as two distinct doublets due to the symmetry of the para-substitution, exhibiting a typical AA'BB' coupling pattern.

-

NH and NH₂ Protons: The chemical shifts of the N-H protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.

-

Methyl Protons: The methyl group protons on the phenyl ring are shielded and will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C5 (pyrazole ring) | 145 - 150 | Carbon bearing the amine group, significantly deshielded. |

| C3 (pyrazole ring) | 135 - 140 | Methoxy-substituted carbon of the pyrazole ring. |

| C4 (pyrazole ring) | 110 - 115 | Carbon attached to the p-tolyl group. |

| C (ipso, p-tolyl) | 130 - 135 | Carbon of the p-tolyl group attached to the pyrazole ring. |

| C (para, p-tolyl) | 135 - 140 | Carbon of the p-tolyl group bearing the methyl group. |

| C (ortho, p-tolyl) | 128 - 130 | Ortho carbons of the p-tolyl group. |

| C (meta, p-tolyl) | 118 - 122 | Meta carbons of the p-tolyl group. |

| CH₃ (methyl) | 20 - 22 | Methyl carbon of the p-tolyl group. |

Expert Insights on ¹³C NMR:

The chemical shifts of the pyrazole ring carbons are particularly diagnostic. The C5 carbon, attached to the electron-donating amino group, is expected to be significantly deshielded. The positions of the aromatic carbon signals will be influenced by the substitution pattern on the phenyl ring.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence should be used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3200 | Medium, often two bands for primary amine |

| N-H stretch (pyrazole) | 3300 - 3100 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C-H stretch (aliphatic, CH₃) | 2980 - 2850 | Medium |

| C=C stretch (aromatic) | 1620 - 1580 | Medium to strong |

| C=N stretch (pyrazole ring) | 1550 - 1480 | Medium to strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Trustworthiness of IR Analysis:

The presence of two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region would be a strong indicator of the primary amine and the pyrazole N-H. The aromatic C=C stretching bands and the C=N stretching of the pyrazole ring provide further confirmation of the core structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

-

Identify and label the significant absorption bands.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₃N₃. The calculated monoisotopic mass is approximately 187.11 g/mol . Therefore, the electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 187.

-

Key Fragmentation Patterns: Pyrazole rings are relatively stable, but fragmentation can occur. Expected fragmentation pathways include:

-

Loss of HCN (m/z = 27) from the pyrazole ring.

-

Cleavage of the bond between the pyrazole and the phenyl ring.

-

Formation of a tropylium ion (m/z = 91) from the p-tolyl group is a common fragmentation for toluene derivatives.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Part 4: Visualization of Molecular Structure and Analytical Workflow

Visual aids are essential for understanding complex chemical information.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers engaged in the synthesis and characterization of novel pyrazole derivatives. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of new chemical entities, a critical step in the advancement of medicinal chemistry and drug development.

References

- Note: As specific experimental data for the target compound was not found, the references below provide context on the spectroscopic analysis of pyrazole derivatives and are the basis for the predictive analysis.

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

PubChem Compound Summary for CID 79703, 4-Phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

potential therapeutic targets of aminopyrazole compounds

An In-depth Technical Guide to the Therapeutic Targets of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Aminopyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The aminopyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group substituent. This seemingly simple chemical framework has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to bind to a wide array of biological targets with high affinity and specificity.[1][2] Its synthetic tractability allows for facile derivatization at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting compounds.[2] This guide provides an in-depth exploration of the key therapeutic targets of aminopyrazole compounds, focusing on the underlying mechanisms of action, and presenting validated experimental workflows for their identification and characterization.

Part 1: The Kinome - A Prime Hunting Ground for Aminopyrazole-Based Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most important classes of drug targets, particularly in oncology and immunology. The aminopyrazole scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a plethora of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Aberrant MAPK signaling is a hallmark of many diseases.

1.1.1 p38 MAP Kinase: A Key Regulator of Inflammation

p38 MAP kinase is a central node in the inflammatory response, mediating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4] Aminopyrazole-based compounds have been successfully developed as potent inhibitors of p38 MAP kinase, showing promise for the treatment of inflammatory conditions like rheumatoid arthritis and Crohn's disease.[4][5]

Mechanism of Action: Many aminopyrazole inhibitors of p38 MAP kinase are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrates.[6] Some aminopyrazole ureas have been shown to bind to a distinct allosteric site, inducing a conformational change that locks the kinase in an inactive state.[6]

Diagram 1: The p38 MAPK Signaling Pathway and Point of Inhibition

Caption: Inhibition of p38 MAPK by aminopyrazole compounds blocks downstream inflammatory signaling.

Cell Cycle Regulation: Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Aminopyrazole-based compounds have been developed as potent inhibitors of several CDKs, including CDK2 and CDK5.[7]

Mechanism of Action: The aminopyrazole core typically forms a triad of hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.[7] Substituents on the aminopyrazole ring can be modified to exploit adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[7]

Table 1: Representative Aminopyrazole-Based CDK Inhibitors

| Compound | Target(s) | IC50 (nM) | Therapeutic Area |

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 10-100 | Oncology |

| AT9283 | Aurora A, Aurora B, JAK2, JAK3 | 3-30 | Oncology |

| 20-223 (CP668863) | CDK2/5 | <100 | Oncology |

| Analog 24 | CDK2/5 | <10 (low-nM) | Oncology |

Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Pirtobrutinib, a recently approved aminopyrazole-based drug, is a non-covalent, reversible inhibitor of BTK used for the treatment of mantle cell lymphoma.[1][8]

Janus Kinases (JAKs) in Autoimmune Diseases and Cancer

The JAK-STAT signaling pathway is involved in the cellular response to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and various cancers. Several aminopyrazole derivatives have been identified as potent inhibitors of JAKs, including JAK1, JAK2, and JAK3.[9] Gandotinib (LY2784544) is an example of an aminopyrazole-containing JAK2 inhibitor that has been in clinical trials.[10]

Other Notable Kinase Targets

The versatility of the aminopyrazole scaffold has led to the development of inhibitors for a diverse range of other kinases, including:

-

Aurora Kinases: Involved in mitosis, with inhibitors like AT9283 showing promise in oncology.[3]

-

NF-κB-inducing kinase (NIK): A key regulator of the non-canonical NF-κB pathway, with selective 5-aminopyrazole inhibitors identified.[3]

-

Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease, with brain-penetrant aminopyrazole inhibitors being developed.[11]

-

Fibroblast Growth Factor Receptors (FGFRs): Drivers of various cancers, with aminopyrazole-based covalent inhibitors targeting both wild-type and resistant mutant forms.[12]

-

Glycogen Synthase Kinase 3 (GSK3): A promiscuous target of some 3-aminopyrazole-based kinase inhibitors.[13]

Part 2: Beyond the Kinome - Expanding the Target Landscape

While kinases are a major focus, the therapeutic reach of aminopyrazole compounds extends to other important target classes.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation

Instead of directly competing with the endogenous ligand at the orthosteric site, some aminopyrazole derivatives act as allosteric modulators, binding to a distinct site on the receptor to fine-tune its response.[14]

-

Muscarinic Acetylcholine Receptor M4 (M4 mAChR): Aminopyrazole-based positive allosteric modulators (PAMs) of the M4 receptor are being investigated for the treatment of neuropsychiatric disorders.[15]

-

Hydroxycarboxylic acid receptor 2 (HCA2, GPR109A): Pyrazolopyrimidine derivatives have been identified as PAMs of this receptor, which is a target for treating dyslipidemia.[16]

Diagram 2: Mechanism of Positive Allosteric Modulation

Caption: Aminopyrazole PAMs enhance the response of a receptor to its endogenous agonist.

Bacterial Enzymes: A New Frontier in Antibacterials

The aminopyrazole scaffold has also shown promise in the development of novel antibacterial agents. Certain derivatives have been found to target essential bacterial enzymes that are distinct from their mammalian counterparts.

-

DNA Gyrase and Topoisomerase IV: A library of pyrido[2,3-b]indoles featuring a 3-aminopyrazole substituent was identified to inhibit both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria.[2][3]

Part 3: Experimental Protocols for Target Identification and Validation

The identification and validation of the therapeutic targets of novel aminopyrazole compounds require a systematic and multi-faceted experimental approach.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency and selectivity of an aminopyrazole compound against a panel of purified kinases.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)

-

Aminopyrazole compound library

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo®, ADP-Glo™, or similar detection reagents

-

Microplates (e.g., 96-well or 384-well)

-

-

Procedure (Example using ADP-Glo™):

-

Prepare serial dilutions of the aminopyrazole compounds in DMSO.

-

In a microplate, add the kinase, its specific peptide substrate, and the aminopyrazole compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular Assays for Target Engagement and Downstream Effects

Objective: To confirm that the aminopyrazole compound engages its intended target in a cellular context and modulates downstream signaling pathways.

Methodology (Example: Measuring TNF-α Inhibition):

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Procedure:

-

Plate the cells in a 96-well plate and pre-treat with various concentrations of the aminopyrazole compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubate for 4-6 hours.

-

Collect the cell supernatant.

-

Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Determine the IC50 for TNF-α inhibition.

-

Target Deconvolution and Validation

Objective: To definitively identify the direct molecular target(s) of a bioactive aminopyrazole compound.

Techniques:

-

Affinity Chromatography: Immobilize the aminopyrazole compound on a solid support and use it to capture its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.

-

Kinome Profiling: Screen the compound against a large panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.[13]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells by measuring the change in the thermal stability of a protein upon ligand binding.[13]

Diagram 3: Experimental Workflow for Target Identification and Validation

Caption: A systematic workflow for identifying and validating the therapeutic targets of aminopyrazole compounds.

Conclusion and Future Directions

The aminopyrazole scaffold has unequivocally established its importance in drug discovery, yielding a diverse array of compounds with significant therapeutic potential. The primary targets identified to date are predominantly protein kinases, where aminopyrazoles have demonstrated the ability to act as both potent ATP-competitive and allosteric inhibitors. However, the expanding landscape of aminopyrazole targets to include GPCRs and bacterial enzymes highlights the ongoing potential for novel therapeutic applications. Future research will likely focus on leveraging advanced techniques such as chemoproteomics and CETSA to further deconvolute the targets of novel aminopyrazole compounds and to design next-generation inhibitors with improved selectivity and efficacy.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. PubMed Central. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

-

Inhibitors of p38MAP kinase under development at Teikoku Hormone. BioWorld. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. PubMed Central. [Link]

-

5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article). OSTI.GOV. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy | Request PDF. ResearchGate. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. NIH. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. NIH. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. core.ac.uk. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. NIH. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. core.ac.uk. [Link]

-

Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. NIH. [Link]

-

Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A). PubMed. [Link]

-

Allosteric modulator. Wikipedia. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 15. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-(4-methylphenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Solubility and Stability of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document serves as a detailed procedural manual for researchers. It outlines the foundational principles and provides robust, step-by-step protocols for determining aqueous and organic solubility, as well as for assessing chemical stability through forced degradation studies. The methodologies are grounded in international regulatory standards and best practices in the pharmaceutical industry. This guide is intended for researchers, chemists, and drug development professionals, enabling them to generate the critical data required for advancing novel chemical entities from discovery to formulation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The unique physicochemical characteristics of the pyrazole nucleus, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles.[1] The compound this compound combines this versatile pyrazole core with a primary amine and a substituted phenyl group, making it a valuable building block for novel therapeutics.

However, before any new chemical entity (NCE) can be advanced, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's fate.

-

Solubility directly influences bioavailability, impacts the feasibility of formulation, and dictates the achievable concentration in in-vitro and in-vivo assays.

-

Stability defines the compound's shelf-life, storage requirements, and potential degradation pathways, which is crucial for ensuring safety and efficacy.[5][6]

This guide provides the necessary experimental framework to elucidate these critical properties for this compound.

Physicochemical Profile

A preliminary in-silico assessment provides a baseline understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | - |

| Molecular Weight | 173.22 g/mol | - |

| Structure | ||

| This compound | ||

| Predicted logP | 1.5 - 2.5 | (Consensus prediction) |

| Predicted pKa (Amine) | 4.5 - 5.5 | (Consensus prediction) |

| Predicted pKa (Pyrazole NH) | 11.0 - 12.0 | (Consensus prediction) |

The presence of the basic amine group suggests that the compound's aqueous solubility will be highly dependent on pH.[7][8] The tolyl and pyrazole groups contribute to its lipophilicity, suggesting that while it may have some aqueous solubility, it will also be soluble in various organic solvents.

Solubility Determination: A Practical Workflow

The definitive method for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to achieve equilibrium, providing a true measure of the compound's saturation point in a given solvent.

General Experimental Workflow for Solubility

The following diagram illustrates the standardized workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Aqueous Solubility (pH-dependency)

Causality: The ionization state of the primary amine is dictated by the pH of the medium. According to the Henderson-Hasselbalch equation, at pH values significantly below its pKa, the amine will be protonated (R-NH₃⁺), forming a more polar, water-soluble salt.[7] This protocol quantifies that relationship.

-

Preparation of Buffers: Prepare a series of pharmaceutically relevant buffers (e.g., 0.01 M HCl pH 2.0, acetate buffer pH 4.5, phosphate buffer pH 6.8, phosphate buffer pH 7.4, and borate buffer pH 9.0).

-

Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to separate 1.5 mL glass vials. Ensure the amount is sufficient to maintain a solid excess after equilibration.

-

Solvent Addition: Add 1.0 mL of each buffer to the corresponding vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating RP-HPLC method (as described in Section 4.2). Calculate the concentration against a standard calibration curve.

Protocol: Organic Solvent Solubility

Causality: In drug development, solubility in organic solvents is critical for synthesis, purification, and the preparation of dosing solutions for preclinical studies. Solvents are chosen to span a range of polarities.

-

Solvent Selection: Select a range of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

-

Procedure: Follow the same shake-flask procedure as described in section 3.2, substituting the aqueous buffers with the selected organic solvents.

-

Quantification: Ensure the chosen analytical method is compatible with the diluted solvent matrix.

Data Presentation: Solubility Profile

The results should be compiled into a clear table. As empirical data is not available, the following table is a template for reporting experimental findings.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.01 M HCl | 2.0 | 25 | Report Experimental Value | Calculate |

| Acetate Buffer | 4.5 | 25 | Report Experimental Value | Calculate |

| Phosphate Buffer | 7.4 | 25 | Report Experimental Value | Calculate |

| Deionized Water | ~7.0 | 25 | Report Experimental Value | Calculate |

| Methanol | N/A | 25 | Report Experimental Value | Calculate |

| DMSO | N/A | 25 | Report Experimental Value | Calculate |

Stability Profiling and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][6][9] The goal is to induce degradation of approximately 5-20% of the active substance.[10]

Forced Degradation Workflow

The following diagram outlines the parallel nature of a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

Causality: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and resolve it from its degradation products without interference. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is the industry standard.[11][12][13]

Step-by-Step Protocol:

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acidic pH helps to protonate the amine, leading to sharper peaks.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Method Development:

-

Prepare a solution of the undegraded compound and a mixture of samples from the forced degradation studies.

-

Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to visualize the parent compound and all potential degradants.

-

The detection wavelength should be chosen based on the UV absorbance maximum of the parent compound (likely in the 220-280 nm range for this chromophore).[11]

-

Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks (peak purity analysis using a PDA detector is essential).

-

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[12][14]

Stress Condition Protocols

For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed samples. The target degradation is 5-20%.[10] If no degradation is observed, the stress level (temperature, time, or reagent concentration) should be increased.[10]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable co-solvent if necessary, then dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

-

Incubate at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of NaOH before HPLC analysis.[10]

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, using 0.1 M NaOH.

-

Neutralize with an equivalent amount of HCl before analysis.[10]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light.

-

Withdraw aliquots at time points and analyze directly.

-

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

-

Solution State: Prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 60°C.

-

-

Photostability:

-

Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

A dark control sample wrapped in aluminum foil must be stored under the same conditions.

-

Hypothetical Degradation Pathways

Based on the chemical structure, several degradation pathways are plausible. The amine group could be susceptible to oxidation, while the pyrazole ring itself is generally stable but can undergo oxidative cleavage under harsh conditions. The stability-indicating method coupled with mass spectrometry (LC-MS) would be required for definitive structural elucidation of any observed degradants.

Caption: Hypothetical Degradation Pathways for the Compound.

Data Presentation: Stability Summary

Results from the study should be tabulated to provide a clear overview of the compound's liabilities.

| Stress Condition | Reagent/Parameters | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Report Value | Calculate | Report Value |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Report Value | Calculate | Report Value |

| Oxidation | 3% H₂O₂, RT | 8 | Report Value | Calculate | Report Value |

| Thermal (Solid) | 80°C | 72 | Report Value | Calculate | Report Value |

| Photolytic | ICH Q1B | - | Report Value | Calculate | Report Value |

Conclusion and Forward Look

This technical guide provides a comprehensive, actionable framework for determining the essential solubility and stability profiles of this compound. While specific experimental data for this molecule is not yet in the public domain, the protocols detailed herein represent the industry-standard approach for generating this critical information.

A thorough execution of these studies will yield a dataset that:

-

Informs pH selection for aqueous formulations and biological assays.

-

Guides the choice of vehicles for preclinical toxicology studies.

-

Identifies potential liabilities (e.g., sensitivity to oxidation or high pH) that must be addressed during formulation development.

-

Provides a validated analytical method that will be the cornerstone of future quality control and stability monitoring programs.

By systematically applying these methodologies, researchers can confidently characterize this compound, mitigating risks and accelerating its potential journey from a promising molecule to a valuable therapeutic agent.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Prajapati, D., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 119-127. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 233. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Kumar, A., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(11), 312-320. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

-

Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 168-177. Retrieved from [Link]

-

Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives.... Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem Compound Database. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem Compound Database. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. studylib.net [studylib.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijcpa.in [ijcpa.in]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. journals.najah.edu [journals.najah.edu]

review of 5-aminopyrazole synthesis methods

An In-depth Technical Guide for the Synthesis of 5-Aminopyrazoles: Core Methodologies and Mechanistic Insights

Authored by a Senior Application Scientist